
2-Bromo-4,5-diméthoxyaniline
Vue d'ensemble
Description
2-Bromo-4,5-dimethoxyaniline, also known as 2-Bromo-4,5-dimethoxyaniline, is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4,5-dimethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,5-dimethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'agents antibactériens
2-Bromo-4,5-diméthoxyaniline: est utilisé dans la synthèse de nouveaux dérivés du furane, qui ont montré une activité antibactérienne prometteuse . Ces composés sont particulièrement importants dans la lutte contre la résistance microbienne, offrant une nouvelle voie pour le développement de médicaments antimicrobiens.
Bloc de construction de synthèse organique
En tant que bloc de construction organique, ce composé est essentiel dans divers processus de synthèse organique. Il sert de précurseur pour la synthèse de molécules complexes utilisées en pharmacie et en science des matériaux .
Chimie hétérocyclique
En chimie hétérocyclique, This compound est un intermédiaire précieux. Il contribue à la création de composés hétérocycliques avec des applications potentielles dans le développement de médicaments et la chimie industrielle .
Recherche pharmaceutique
Ce composé chimique joue un rôle crucial dans la recherche pharmaceutique. Ses dérivés sont explorés pour leurs propriétés thérapeutiques, notamment les effets anticancéreux, antiviraux et anti-inflammatoires .
Science des matériaux
En science des matériaux, This compound peut être utilisée pour développer de nouveaux matériaux avec des propriétés optiques ou électriques spécifiques, ce qui pourrait être bénéfique pour la création de capteurs avancés ou de dispositifs électroniques .
Chimie analytique
Il peut également trouver des applications en chimie analytique comme standard ou réactif pour calibrer les instruments ou développer de nouvelles méthodologies analytiques .
Enseignement de la chimie
En raison de ses applications variées, This compound peut être utilisée comme outil pédagogique dans l'enseignement de la chimie, démontrant la synthèse et l'application de composés organiques .
Science de l'environnement
Enfin, la recherche sur le devenir environnemental de This compound et de ses dérivés peut fournir des informations sur le contrôle de la pollution et le développement de méthodes de synthèse écologiques .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Bromo-4,5-dimethoxyaniline is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound can be used as a raw material for dyes and pigments
Biochemical Pathways
It is known that the compound can be synthesized from 4,5-dimethoxyaniline through a reaction with hydrogen bromide . .
Pharmacokinetics
The compound is soluble in ethanol and chloroform, but insoluble in water
Result of Action
As a raw material for dyes and pigments, it may induce color changes in the substances it interacts with . .
Action Environment
The action of 2-Bromo-4,5-dimethoxyaniline may be influenced by various environmental factors. For example, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may vary depending on the solvent used . .
Propriétés
IUPAC Name |
2-bromo-4,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJGMHMEFSPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328803 | |
| Record name | 2-Bromo-4,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16791-41-6 | |
| Record name | 2-Bromo-4,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,5-dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
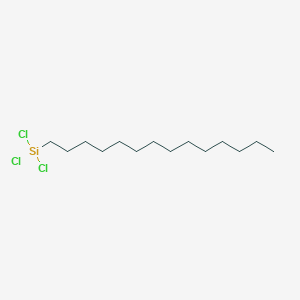
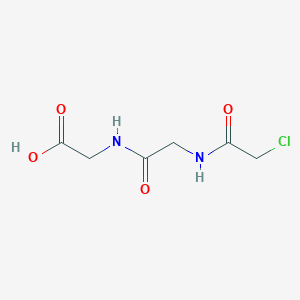

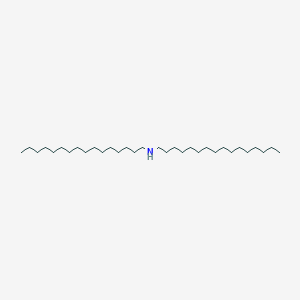

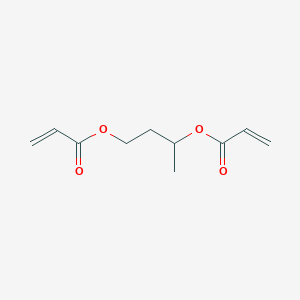
![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)
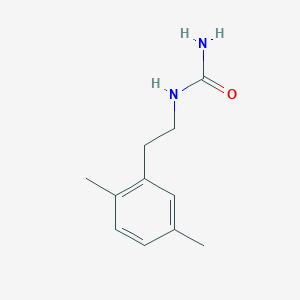


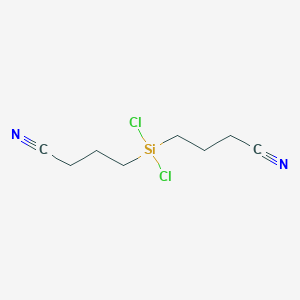

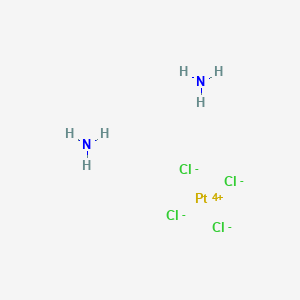
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
